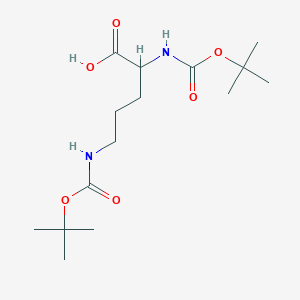

Boc-D-orn(boc)-OH

描述

The exact mass of the compound Boc-D-orn(boc)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-D-orn(boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-orn(boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOJSMIZZYHNQG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boc-D-Orn(Boc)-OH: A Strategic Building Block for Peptidomimetics

[1]

Executive Summary & Strategic Utility

Boc-D-Orn(Boc)-OH (

Unlike the more common orthogonally protected derivatives (e.g., Fmoc-Orn(Boc)-OH), this molecule features homogenous acid-labile protection .[1] Both the

Furthermore, the D-configuration is critical for medicinal chemistry applications. Incorporation of D-amino acids into peptide backbones is a proven strategy to induce specific secondary structures (e.g.,

Chemical Architecture & Properties[1][2][3][4]

The structural integrity of Boc-D-Orn(Boc)-OH relies on the stability of the carbamate linkages under basic and neutral conditions, while remaining highly sensitive to acidolysis.[1]

Physicochemical Profile[1][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | (2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Molecular Formula | |

| Molecular Weight | 332.39 g/mol |

| CAS Number | 184555-99-9 (Generic D-isomer ref); 57133-29-6 (L-isomer ref) |

| Chirality | D-Enantiomer ( |

| Solubility | Soluble in DMF, DCM, MeOH, DMSO; Insoluble in Water |

| pKa ( | ~3.8 (Predicted) |

| Storage | +2°C to +8°C, Desiccated |

Structural Visualization

The following diagram illustrates the steric shielding provided by the Boc groups and the free carboxylic acid available for activation.

[1]

Synthetic Methodology (Expert Protocols)[1]

Coupling Strategy (Prevention of Racemization)

When working with D-amino acids, maintaining chiral purity is paramount.[1] The activation of the carboxylic acid can lead to oxazolone formation, a primary pathway for racemization.[2]

Recommended Protocol: Pre-activation with HATU/HOAt [1]

-

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over carbodiimides (DCC/DIC) for hindered or chiral-sensitive couplings because the resulting O-At ester reacts rapidly, minimizing the lifetime of the susceptible activated species.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve Boc-D-Orn(Boc)-OH (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 eq). Note: Ensure the solution is basic (pH > 8) but avoid large excesses which catalyze racemization.[1]

-

Activation: Add HATU (0.95 eq) at 0°C. Stir for 2 minutes. Use slightly less than 1 equivalent to ensure no unreacted uronium salt remains to cap the amine.

-

Coupling: Add the amine component (e.g., resin-bound peptide or free amine) immediately.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 45–60 minutes.

-

Monitoring: Verify completion via Kaiser Test (if solid phase) or TLC/LC-MS (solution phase).

Global Deprotection (Acidolysis)

Since both amines are Boc-protected, treatment with Trifluoroacetic Acid (TFA) yields the free diamino acid.

Mechanism: The tert-butyl carbocation is cleaved by TFA, forming isobutylene and carbon dioxide. The presence of scavengers is critical to prevent the tert-butyl cation from alkylating sensitive residues (e.g., Trp, Met, Tyr).[1]

[3] Protocol:

-

Cocktail Preparation: Prepare a solution of TFA:TIS:H2O (95:2.5:2.5). TIS (Triisopropylsilane) acts as the cation scavenger.[1]

-

Reaction: Treat the protected peptide with the cocktail (10 mL per gram of resin/crude) for 60–90 minutes at RT.

-

Work-up: Precipitate the product by adding the reaction mixture dropwise into ice-cold Diethyl Ether (

). -

Isolation: Centrifuge, decant the ether, and wash the pellet 2x with fresh ether.

Quality Control & Analytic Standards

Validation of Boc-D-Orn(Boc)-OH requires confirming both chemical identity and stereochemical purity.[1]

Chiral HPLC Analysis

Separation of D- and L-isomers is achieved using chiral stationary phases (e.g., Crownpak CR(+) or Chiralpak AD-H).[1]

-

Mobile Phase: Perchloric acid (pH 1.5) or Hexane/IPA mixtures depending on the column.

-

Acceptance Criteria: D-isomer > 99.5%.

Optical Rotation

While Specific Rotation (

Safety and Handling

-

Hazards: May cause skin irritation (H315) and serious eye irritation (H319).[1]

-

Handling: Handle in a fume hood. The Boc groups make the molecule lipophilic; avoid inhalation of dust.

-

Storage: Store at 2-8°C. Allow the bottle to reach room temperature before opening to prevent condensation, which can hydrolyze the Boc groups over time (slowly) or degrade the free acid.

References

-

Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." Proceedings of the National Academy of Sciences, 97(24), 13003-13008.[1] Link[1]

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][4][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

-

Merrifield, R. B. (1963).[6] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][7] Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. bachem.com [bachem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

A Researcher's Comprehensive Safety Guide to Boc-D-orn(boc)-OH

An In-Depth Technical Guide for the Safe Handling and Application of (R)-2,5-bis((tert-butoxycarbonyl)amino)pentanoic acid in Research and Development

Introduction: The Role of Boc-D-orn(boc)-OH in Advanced Peptide Synthesis

(R)-2,5-bis((tert-butoxycarbonyl)amino)pentanoic acid, commonly referred to as Boc-D-orn(boc)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). As a non-proteinogenic amino acid derivative, its unique structure, featuring dual tert-butyloxycarbonyl (Boc) protecting groups on both the alpha and delta amino functions of the D-ornithine scaffold, offers synthetic chemists precise control over peptide architecture. This strategic protection is critical in the development of complex peptide therapeutics, peptidomimetics, and other specialized biomolecules where stereochemistry and side-chain reactivity must be meticulously managed.

The Boc group's acid lability allows for selective deprotection under specific conditions, a fundamental principle of orthogonal protection strategies in peptide chemistry.[1][] This enables the stepwise assembly of peptide chains with intricate sequences and modifications. Given its integral role in drug discovery and development, a thorough understanding of the safety and handling protocols for Boc-D-orn(boc)-OH is not merely a regulatory formality but a prerequisite for ensuring scientific integrity and protecting the health and safety of laboratory personnel.

This guide provides a comprehensive overview of the safety data for Boc-D-orn(boc)-OH, grounded in authoritative sources and field-proven practices. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.

Section 1: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for Boc-D-orn(boc)-OH (CAS 121940-23-4) is not widely available, a robust hazard profile can be established by examining closely related analogs, such as its L-enantiomer and other Boc-protected amino acids. The toxicological properties of enantiomers are generally identical concerning irritation and acute toxicity, as these effects are typically not mediated by specific chiral biological interactions.

Based on data from analogous compounds, Boc-D-orn(boc)-OH is classified with the following hazards:

| Hazard Class | GHS Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |

These classifications indicate that Boc-D-orn(boc)-OH, a fine crystalline powder, poses a moderate health risk upon acute exposure. The primary routes of concern are ingestion, skin contact, eye contact, and inhalation of airborne dust particles.

Section 2: Exposure Controls and Personal Protection

A proactive approach to exposure control is paramount. The following engineering controls and personal protective equipment (PPE) are mandatory when handling Boc-D-orn(boc)-OH to mitigate the risks identified.

Engineering Controls

The primary engineering control for handling any powdered chemical is to minimize dust generation and inhalation.

-

Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.[3][4] This ensures that any airborne particles are captured at the source, preventing respiratory exposure.

-

Closed Systems: For larger-scale operations or repetitive tasks, the use of closed systems or glove boxes should be considered to provide the highest level of containment.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE regimen is required:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] If there is a risk of splashing during dissolution, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves for integrity before each use and change them immediately if contaminated.

-

Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing.

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved N95 (or better) particulate respirator is necessary to prevent inhalation of dust.[5]

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling procedure.

Caption: PPE Selection Workflow for Handling Boc-D-orn(boc)-OH.

Section 3: Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is correctly donned.

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use spatulas to gently transfer the powder; do not pour it from a height.

-

Ventilation: Conduct all manipulations inside a fume hood.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.

-

Contamination: Prevent contact with skin and eyes.[3] If contact occurs, follow the first-aid measures outlined in Section 5.

Storage Conditions

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

-

Environment: Store in a dry, cool, and well-ventilated place.[6] A recommended storage temperature is often refrigerated (2-8°C) for long-term stability.[3][]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these could potentially degrade the compound.

Disposal

Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This product should be disposed of as hazardous chemical waste. Do not allow it to enter drains or waterways.

Section 4: Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling and for predicting its behavior in experimental setups.

| Property | Value |

| Chemical Formula | C₁₅H₂₈N₂O₆ |

| Molecular Weight | 332.40 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like DMF, DCM |

| Stability | Stable under recommended storage conditions. The Boc groups are labile to strong acids (e.g., TFA).[1][8] |

Section 5: First-Aid and Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[9] If skin irritation persists, seek medical advice.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[9]

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Specific Hazards: The compound is combustible. In a fire, it may decompose to produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Accidental Release Measures

A spill presents inhalation and contact hazards. The following workflow should be initiated immediately.

Caption: Emergency Workflow for Accidental Spills.

Conclusion

Boc-D-orn(boc)-OH is an invaluable reagent in the field of peptide chemistry. While it presents moderate hazards, these risks are readily managed through the diligent application of standard laboratory safety practices. By understanding the specific hazards of irritation and acute oral toxicity, and by consistently using appropriate engineering controls and personal protective equipment, researchers can handle this compound safely and effectively. This guide serves as a foundational resource to empower scientists to conduct their work with the highest standards of safety, ensuring both personal well-being and the integrity of their research.

References

- ChemScene LLC. (2025). Safety Data Sheet: (S)-2-Amino-6-(tert-butoxy)-6-oxohexanoic acid.

- Apollo Scientific Ltd. (Date not available). SAFETY DATA SHEET: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.

- Synerzine. (2018). Safety Data Sheet: Pentanoic acid, butyl ester.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid.

- Cosmo Bio USA. (2015). Pentanoic acid MSDS.

- Fisher Scientific. (Date not available). SAFETY DATA SHEET: 4-Nitrobenzotrifluoride.

- Severn Biotech Ltd. (Date not available). Fmoc-Trp(Boc)-OH >98%_sds.

- Aapptec Peptides. (Date not available). Fmoc-D-Orn(Boc)-OH [118476-89-4].

- Sigma-Aldrich. (Date not available). Boc-Orn-OH >= 98 TLC 21887-64-9.

- Sigma-Aldrich. (Date not available). Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4.

- BLD Pharm. (Date not available). 118476-89-4|Fmoc-D-Orn(Boc)-OH.

- AAPPTec. (Date not available). Planning a Peptide Synthesis.

- Organic Chemistry Portal. (Date not available). Boc-Protected Amino Groups.

- The Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).

- BOC Sciences. (Date not available). BOC-Amino Acids.

- BOC Sciences. (Date not available). Amino Acid Protection & Deprotection Services.

- Sigma-Aldrich. (Date not available). Boc Resin Cleavage Protocol.

- Alfa Chemistry. (Date not available). CAS 118476-89-4 Fmoc-D-Orn(Boc)-OH.

- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group.

- Oakwood Chemical. (Date not available). Boc-Protected Natural Amino Acids.

- Tokyo Chemical Industry (India) Pvt. Ltd. (Date not available). Boc-Amino Acids [N-Protected Amino Acids].

- Sigma-Aldrich. (Date not available). Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9.

Sources

The Strategic Role of Boc Chemistry in High-Fidelity Peptide Synthesis

Executive Summary

While Fmoc chemistry has become the standard for routine peptide synthesis due to its mild conditions, tert-butyloxycarbonyl (Boc) chemistry remains the "gold standard" for synthesizing complex, aggregation-prone, or thioester-containing peptides. This guide dissects the mechanistic advantages of the Boc group, provides a self-validating workflow for its execution, and details the rigorous safety protocols required for hydrogen fluoride (HF) cleavage.

The Mechanistic Basis of Boc Protection

The Boc group (

2.1 Acidolysis Mechanism

The removal of the Boc group is driven by the stability of the tert-butyl carbocation. Upon treatment with Trifluoroacetic Acid (TFA), the carbonyl oxygen is protonated, leading to a fragmentation that releases the free amine (as a salt), carbon dioxide, and isobutylene (or tert-butyl cations).

Expert Insight: The generation of tert-butyl cations is the Achilles' heel of this method. Without adequate scavenging, these cations will alkylate electron-rich side chains (Trp, Tyr, Met).

2.2 Visualization: Acidolytic Deprotection Pathway

Figure 1: The acid-catalyzed fragmentation of the Boc group. Note the generation of the reactive tert-butyl cation, which necessitates scavenger usage.[2]

Strategic Selection: Boc vs. Fmoc

The choice between Boc and Fmoc is not merely a preference but a strategic decision based on peptide sequence and downstream application.

| Feature | Boc Chemistry (Acid/Acid) | Fmoc Chemistry (Base/Acid) |

| Orthogonality | Imperfect: TFA removes Boc; HF removes side-chains.[3] Both are acidic. | Perfect: Base removes Fmoc; Acid removes side-chains.[1] |

| Aggregation | Low: Protonation of N-terminus by TFA disrupts H-bonds (beta-sheets). Ideal for "difficult" sequences. | High: Growing peptide chains often aggregate, leading to deletion sequences. |

| Base Sensitivity | Excellent Stability: Ideal for synthesizing thioesters or base-labile linkers. | Poor: Base treatment can degrade sensitive moieties (e.g., aspartimide formation). |

| Final Cleavage | Hazardous: Requires anhydrous HF (special equipment). | Mild: Requires TFA (standard glassware). |

| Cost | Generally lower raw material cost. | Higher cost for Fmoc derivatives. |

The Boc SPPS Cycle: A Self-Validating Protocol

Unlike Fmoc chemistry, the Boc cycle requires a distinct neutralization step. The amine is released as a TFA salt (

4.1 Detailed Workflow

-

Deprotection: Treat resin with 50% TFA in Dichloromethane (DCM).

-

Check: The resin beads should swell significantly in DCM.

-

-

Wash: Flow wash with DCM to remove excess TFA.

-

Neutralization (Critical): Treat with 5-10% Diisopropylethylamine (DIEA) in DCM or DMF.

-

Why: Coupling cannot occur on a protonated amine.

-

-

Coupling: Add pre-activated Boc-amino acid (e.g., using HBTU/DIEA or DCC/HOBt).

-

Validation: Perform a Kaiser Test (Ninhydrin). Blue = Incomplete coupling; Yellow = Complete.

-

4.2 Visualization: The Boc Synthesis Loop

Figure 2: The cyclic workflow of Boc SPPS. The Neutralization step (Yellow) is unique to this chemistry and essential for coupling success.

The Critical Event: HF Cleavage

The use of anhydrous Hydrogen Fluoride (HF) is the most daunting aspect of Boc chemistry. However, it is also the most powerful, capable of cleaving difficult bonds that TFA cannot touch.

Safety Directive:

-

Never use glass (HF dissolves silica). Use Kel-F or Teflon lines.

-

Always work in a dedicated fume hood with a calcium gluconate antidote gel nearby.

5.1 The "Low-High" HF Procedure (Tam Method)

To minimize side reactions (benzyl cation alkylation), use the protocol developed by Tam et al. [3].

Phase 1: Low HF (S_N2 Mechanism)

-

Reagents: HF : DMS : p-Cresol (25 : 65 : 10).[4]

-

Conditions: 0°C for 2 hours.

-

Mechanism: Removes most benzyl-based protecting groups via an

mechanism, which avoids generating free carbocations. This prevents the alkylation of Tyrosine and Tryptophan.

Phase 2: High HF (S_N1 Mechanism)

-

Reagents: Evaporate Low HF mixture. Recharge with HF : p-Cresol (90 : 10).

-

Conditions: 0°C for 45-60 mins.

-

Mechanism: Cleaves the stubborn Arginine(Tos) and the resin linkage (PAM or MBHA).

5.2 Visualization: HF Cleavage Setup

Figure 3: Schematic of a vacuum-line HF cleavage apparatus. Note the closed system design to prevent HF exposure.

Troubleshooting & Side Reactions

Even with robust protocols, specific residues require attention.[4]

-

Tryptophan Alkylation: The indole ring is a "sponge" for tert-butyl cations.

-

Solution: Use Formyl-protected Trp (Trp(For)). The formyl group reduces electron density on the ring, preventing alkylation. It is removed during the "Low HF" step or by a post-cleavage piperidine wash.

-

-

Aspartimide Formation: Occurs when Asp is adjacent to Gly, Asn, or Ser.

-

Solution: Use OcHex (Cyclohexyl) ester protection for Asp instead of OBzl (Benzyl). The bulkier cyclohexyl group sterically hinders the cyclization attack.

-

-

Methionine Oxidation: Met converts to sulfoxide (

).-

Solution: Always include DMS (Dimethyl sulfide) in the cleavage cocktail to reduce any oxides back to Met in situ.

-

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Merrifield, R. B. (1984).[5] Solid Phase Synthesis (Nobel Lecture). NobelPrize.org. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[4] SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.[4] Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Technical Whitepaper: Solubility Profile and Handling of Boc-D-Orn(Boc)-OH

Topic: Boc-D-Orn(Boc)-OH Solubility in Different Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-D-Orn(Boc)-OH (

This guide provides a definitive solubility landscape for Boc-D-Orn(Boc)-OH, moving beyond basic "soluble/insoluble" labels to provide actionable protocols for Solid-Phase Peptide Synthesis (SPPS), recrystallization, and purification.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before addressing solvent interactions, it is essential to define the solute. The D-enantiomer behaves identically to the L-isomer in achiral solvents but requires specific attention to optical purity during dissolution to prevent racemization.

| Parameter | Specification |

| Compound Name | Boc-D-Orn(Boc)-OH |

| IUPAC Name | (2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| CAS Number | 137524-82-4 (D-isomer); Ref: 57133-29-6 (L-isomer) |

| Molecular Formula | |

| Molecular Weight | 332.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage | +2°C to +8°C (Hygroscopic; store under desiccated conditions) |

Solubility Landscape

The solubility of Boc-D-Orn(Boc)-OH is dictated by the lipophilic nature of the two tert-butyl groups, which shield the polar amide bonds. The following matrix categorizes solvents based on their utility in synthesis and processing.

Primary Solvents (High Solubility)

Use these for stock solutions and reaction media.

| Solvent | Solubility Rating | Application Context | Technical Notes |

| DMF (Dimethylformamide) | Excellent (>100 mg/mL) | SPPS Coupling, Stock Solutions | Preferred solvent for peptide coupling. Ensures rapid diffusion into resin beads. |

| DCM (Dichloromethane) | Excellent (>100 mg/mL) | SPPS, Resin Swelling | Ideal for dissolving the amino acid before adding to the resin, as it swells polystyrene resins better than DMF. |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | Difficult Sequences | Use if aggregation is observed; higher boiling point and polarity than DMF. |

| Methanol / Ethanol | Good | Transfer, Analysis | Useful for TLC spotting or HPLC sample prep. Avoid for coupling due to potential esterification side reactions. |

| THF (Tetrahydrofuran) | Good | Solution Phase Synthesis | Ensure THF is peroxide-free. Good for reactions requiring lower dielectric constants. |

Anti-Solvents (Poor Solubility)

Use these for precipitation, purification, and washing.

| Solvent | Solubility Rating | Application Context | Technical Notes |

| Water | Insoluble | Washing | The bis-Boc protection renders the molecule highly hydrophobic. |

| Diethyl Ether | Insoluble | Precipitation | Standard anti-solvent to crash out the product after solution-phase workup. |

| Hexanes / Heptane | Insoluble | Trituration | Used to remove non-polar impurities or induce crystallization from oils. |

Critical Experimental Protocols

Protocol A: Preparation of 0.2 M Stock Solution for SPPS

Context: Standard coupling in automated or manual synthesis.

-

Calculate: For a 0.2 mmol scale synthesis using 5-fold excess, weigh 332 mg (1.0 mmol) of Boc-D-Orn(Boc)-OH.

-

Solvent Choice:

-

Standard: Add 5 mL of DMF .

-

High Swelling (Polystyrene resins): Dissolve in 2 mL DCM , then add 3 mL DMF . This "binary solvent" approach maximizes resin swelling while maintaining coupling efficiency.

-

-

Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless.

-

Troubleshooting: If the solution is cloudy, sonicate for 2 minutes at ambient temperature. Do not heat above 40°C to avoid Boc thermolysis.

-

-

Activation: Add coupling reagents (e.g., DIC/Oxyma or HATU/DIEA) immediately prior to addition to the resin vessel.

Protocol B: Recrystallization (Solving the "Oiling Out" Problem)

Context: Boc-protected amino acids often form viscous oils rather than crystals upon concentration.

-

Dissolve: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40°C).

-

Precipitate: Add Hexane dropwise to the warm solution until a persistent turbidity (cloudiness) appears.

-

Nucleate: Add a "seed" crystal if available, or scratch the inner wall of the flask with a glass rod.

-

Cool: Allow the flask to cool to room temperature, then place in a -20°C freezer overnight.

-

Collect: Filter the white precipitate and wash with cold Hexane/EtOAc (9:1).

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the immediate experimental goal.

Caption: Decision tree for solvent selection based on experimental intent.

Diagram 2: Dissolution & Coupling Workflow

A step-by-step visualization of the dissolution process for synthesis.

Caption: Operational workflow for preparing Boc-D-Orn(Boc)-OH for peptide coupling.

Troubleshooting & Expert Insights

The "Gelation" Phenomenon

In high concentrations (>0.5 M) in DCM, Boc-D-Orn(Boc)-OH may form a gel due to hydrogen bonding networks.

-

Solution: Add 10% DMF to disrupt the H-bonds or lower the concentration to 0.2 M.

Hydrophobicity in HPLC

Because this molecule is bis-Boc protected, it will elute very late on a standard C18 Reverse-Phase HPLC column (high % Acetonitrile).

-

Recommendation: Use a C4 column or start gradients at 50% B (Acetonitrile) to save equilibration time.

Storage Stability

While stable as a solid, do not store Boc-D-Orn(Boc)-OH in DMF solution for more than 24 hours. Free amines (impurities) in DMF can cause slow deblocking or formylation over time. Always prepare fresh.

References

-

PubChem. (n.d.). Boc-D-Orn(Boc)-OH Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Boc/Fmoc solubility principles).

Mastering Orthogonal Protection: A Strategic Guide for Complex Peptide Synthesis

Executive Summary

In the high-stakes environment of therapeutic peptide development, the linear assembly of amino acids is merely the baseline. The true complexity—and therapeutic potential—lies in cyclization, stapling, and site-specific modification. These architectures demand Orthogonal Protection : the ability to selectively deprotect one functional group in the presence of others using distinct chemical mechanisms.[1][2][3]

This guide moves beyond standard Fmoc/Boc protocols to master the "Third Dimension" of orthogonality (Allyl, Dde, Mmt). It provides the mechanistic grounding, validated protocols, and strategic frameworks necessary to execute complex syntheses with high fidelity.

Part 1: The Mechanistic Foundation of Orthogonality

Orthogonality in peptide chemistry is mathematically defined: Two protecting groups (

The Two Pillars: Fmoc vs. Boc

While most modern synthesis relies on Fmoc chemistry, understanding the interplay between these two systems is critical for hybrid strategies.

| Feature | Fmoc Strategy (Base Labile) | Boc Strategy (Acid Labile) |

| Primary Cleavage | 20% Piperidine in DMF (Mechanism: | 50% TFA in DCM (Mechanism: Acidolysis) |

| Side-Chain Protection | Acid-labile (tBu, Trt, Pbf) | HF-labile (Bzl, Tos, Z) |

| Final Cleavage | 95% TFA (Acid) | HF (Anhydrous Hydrogen Fluoride) |

| Orthogonality | Orthogonal to Acid and Hydrogenolysis | Orthogonal to Base and Hydrogenolysis |

| Strategic Use | Standard SPPS; fragile PTMs (glycosylation). | "Difficult" sequences prone to aggregation; base-sensitive segments. |

Expert Insight: The dominance of Fmoc stems from the elimination of repetitive acid exposure, which can cause premature cleavage of acid-labile linkers and side reactions like depurination in DNA-peptide conjugates. However, Boc remains superior for synthesizing thioester peptides (native chemical ligation) due to the stability of the thioester to TFA but instability to piperidine.

Part 2: The Third Dimension (Side-Chain Orthogonality)

To engineer cyclic or branched peptides, we must introduce a third axis of protection that is stable to both Piperidine (Fmoc removal) and TFA (Final cleavage).

Alloc / Allyl (Palladium-Labile)

-

Mechanism: Palladium(0)-catalyzed allyl transfer. The Pd(0) complex coordinates with the allyl double bond, forming a

-allyl palladium complex, liberating the carbamate/ester. -

Reagent: Pd(PPh

) -

Application: Protection of Lysine (

-Alloc) or Glutamic/Aspartic Acid (

Dde / ivDde (Hydrazine-Labile)

-

Mechanism: Nucleophilic attack by hydrazine on the diketone, followed by cyclization to form a stable indazole byproduct.[5]

-

Nuance: ivDde (isovaleryl) is sterically bulkier and significantly more stable to piperidine than standard Dde .

-

Warning: Dde can migrate to free amines (N-terminal) during Fmoc removal. Always use ivDde for long sequences.

Mmt / Mtt (Ultra-Acid Labile)

-

Mechanism: Trityl derivatives stabilized by electron-donating methyl/methoxy groups. Cleavable with 1% TFA.

-

Application: Selective exposure of amines for on-resin modification (e.g., dye labeling) without cleaving the peptide from the resin (which requires 95% TFA).

Part 3: Visualization of Orthogonal Logic

The following diagram illustrates the decision matrix for selecting protecting groups based on the required chemical trigger.

Caption: Figure 1. The Orthogonality Matrix. Green dashed lines indicate stability; red dotted lines indicate sensitivity.

Part 4: Validated Experimental Protocols

These protocols assume a standard 0.1 mmol scale on polystyrene resin.

Protocol A: Alloc/Allyl Deprotection (Pd-Catalyzed)

Use for: Exposing Lys/Asp/Glu side chains for cyclization.

-

Preparation: Swell resin in DCM (Dichloromethane) for 20 mins under Argon. Oxygen is the enemy of Pd(0).

-

Catalyst Solution: Dissolve Pd(PPh

) -

Scavenger: Add Phenylsilane (PhSiH

, 20 eq) to the catalyst solution.-

Why? Phenylsilane acts as the hydride donor to reduce the

-allyl complex and regenerate Pd(0).

-

-

Reaction: Add solution to resin. Agitate gently for 30 minutes. Keep protected from light.

-

Repetition: Drain and repeat step 2-4 once.

-

Washing (Critical):

-

DCM (3x)

-

0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) -> Removes Pd residue (black precipitate).

-

DMF (5x)

-

Protocol B: ivDde Deprotection (Hydrazinolysis)

Use for: Orthogonal amine exposure.

-

Reagent: Prepare 2% Hydrazine monohydrate in DMF (v/v).

-

Reaction: Add to resin (10 mL per gram of resin). Agitate for 10 minutes.

-

Monitoring: The solution will turn yellow (formation of indazole byproduct).

-

Repetition: Drain and repeat 2 more times (10 mins each) until the solution no longer turns yellow.

-

Wash: DMF (5x), DCM (3x).

-

Note: Ensure complete removal of hydrazine before HBTU/HATU coupling to prevent hydrazine capping of the activated ester.

-

Protocol C: Mmt Removal (Selective Acidolysis)

Use for: On-resin modification without cleavage.

-

Reagent: 1% TFA (Trifluoroacetic acid) + 5% TIS (Triisopropylsilane) in DCM.

-

Flow Method: Do not incubate. Add solution, agitate for 1 minute, and drain immediately into a neutralization flask (Pyridine/Methanol).

-

Repetition: Repeat 10-15 times.

-

Visual Cue: The solution will be yellow/orange (trityl cation). Stop when the filtrate is colorless.

-

Neutralization: Wash resin immediately with 5% DIPEA/DMF to neutralize residual acid.

Part 5: Strategic Workflow for Cyclic Peptides

The following diagram details the workflow for a Head-to-Tail cyclization using the Alloc strategy, a common requirement in drug discovery (e.g., mimicking protein loops).

Caption: Figure 2. Head-to-Tail Cyclization Workflow using Glu-OAllyl anchoring.

Part 6: Troubleshooting & Optimization

| Issue | Causality | Solution |

| Incomplete Alloc Removal | Catalyst poisoning by oxygen or sulfur. | Use strictly anhydrous/degassed DCM. Increase Pd to 0.5 eq. Ensure no Met/Cys residues are unprotected (oxidized sulfur poisons Pd). |

| Dde Migration | N-terminal amine attacks Dde side-chain during Fmoc removal. | Use ivDde (sterically hindered). Alternatively, use short Fmoc deprotection times (5 mins) or add 5% DBU to piperidine. |

| Aspartimide Formation | Base-catalyzed ring closure of Asp-Gly sequences. | Add 0.1M HOBt to the Piperidine deprotection solution. Use bulky esters (OMpe) for Asp protection. |

| Black Beads after Alloc | Residual Palladium precipitation. | Wash extensively with Sodium Diethyldithiocarbamate (0.5% in DMF) until beads return to original color. |

References

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[6][7][8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[8] Link

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5][9][10] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Zheng, J. S., et al. (2013). Robust Chemical Synthesis of "Difficult Peptides". Science China Chemistry, 56, 1296–1300. Link

-

Gomez-Martinez, P., et al. (1999). N-alpha-(1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) (Dde) group: A valuable amine protecting group.[5][11] Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. Link

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

Application Notes & Protocols: A Guide to Coupling Reagents for Boc-D-orn(Boc)-OH in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful incorporation of non-standard amino acids is a cornerstone of modern peptide chemistry, enabling the design of novel therapeutics and research tools. Boc-D-orn(Boc)-OH, a derivative of D-ornithine protected at both the α- and δ-amino groups with the tert-butyloxycarbonyl (Boc) group, presents unique considerations in peptide synthesis. The dual Boc protection imparts significant steric bulk and influences solubility, demanding a carefully considered approach to amide bond formation. This guide provides a detailed analysis of coupling reagents compatible with Boc-D-orn(Boc)-OH, offering a rationale for reagent selection, comprehensive protocols, and troubleshooting insights to ensure high-yield, high-purity peptide synthesis.

Introduction: The Chemistry of Coupling Boc-D-orn(Boc)-OH

The fundamental challenge in peptide synthesis is the efficient and stereochemically pure formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[1][] This process requires the activation of the carboxylic acid to form a reactive intermediate susceptible to nucleophilic attack by the amine.

Boc-D-orn(Boc)-OH presents two key structural features that influence this process:

-

Dual Boc Protection: The presence of two bulky Boc groups can sterically hinder the carboxyl group, potentially slowing the rate of activation and coupling. This necessitates the use of highly efficient coupling reagents.[3]

-

Urethane Protection: The α-amino group is protected as a urethane (the Boc group). Urethane-protected amino acids are known to be significantly resistant to racemization during activation, a critical advantage for maintaining stereochemical integrity.[4]

The choice of coupling reagent is therefore paramount. An ideal reagent must be reactive enough to overcome potential steric hindrance while being mild enough to prevent side reactions, particularly racemization.[4][5]

Major Classes of Coupling Reagents: A Comparative Analysis

Modern peptide synthesis relies on three primary classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][6][7]

-

Mechanism: The O-acylisourea can be attacked directly by the amine or, more commonly in modern protocols, it reacts with an additive to form a more stable, yet still reactive, active ester.[6][8]

-

Strengths: They are cost-effective and widely used. DIC is particularly favored in Solid-Phase Peptide Synthesis (SPPS) because its urea byproduct (diisopropylurea) is soluble in common solvents like DMF, facilitating its removal.[1][5][9]

-

Weaknesses: Without additives, carbodiimides can lead to significant racemization and the formation of an unreactive N-acylurea byproduct.[4][5][6] DCC's byproduct, dicyclohexylurea (DCU), is notoriously insoluble, complicating purification in both solution- and solid-phase synthesis.[4][9]

The Critical Role of Additives: To mitigate side reactions, carbodiimide couplings should always include an additive.

-

HOBt (1-Hydroxybenzotriazole): The classic additive that effectively suppresses racemization by forming an OBt-active ester.[1][4][9]

-

HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the influence of the pyridine nitrogen, leading to faster couplings and further reduced racemization.[1][10]

-

OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, offering high reactivity and low racemization.[1][4][10]

Recommendation for Boc-D-orn(Boc)-OH: DIC in combination with HOBt or OxymaPure is a reliable and cost-effective choice for routine couplings.

Phosphonium Salts: High Efficiency and Safety

Phosphonium salts, such as PyBOP® and PyAOP, are pre-formed reagents that incorporate the HOBt or HOAt moiety, respectively. They activate carboxylic acids directly to form the corresponding active esters.

-

Mechanism: In the presence of a tertiary base (e.g., DIPEA), the phosphonium salt reacts with the amino acid to form an OBt- or OAt-active ester, which then couples with the amine.

-

Strengths: These reagents are highly efficient, rapid, and generally result in very low levels of racemization.[4] PyBOP is a widely used, non-toxic alternative to the original BOP reagent, which produces carcinogenic HMPA as a byproduct.[4] Phosphonium reagents do not pose the risk of guanidinylation associated with uronium salts.

-

Weaknesses: They are generally more expensive than carbodiimide/additive combinations.

Recommendation for Boc-D-orn(Boc)-OH: PyBOP is an excellent choice, providing a balance of high reactivity, safety, and reliability. For particularly challenging couplings where steric hindrance is a major concern, the HOAt-based PyAOP offers even greater reactivity.[9]

Aminium/Uronium Salts: The Speed and Power Leaders

This class includes some of the most powerful coupling reagents available, such as HBTU, HCTU, and HATU. They are structurally similar to phosphonium salts but are based on an aminium/uronium core.

-

Mechanism: Similar to phosphonium salts, they react with the carboxylic acid in the presence of a base to generate highly reactive OBt-, O-6-ClBt-, or OAt-active esters.[5]

-

Strengths: They offer extremely fast and complete coupling reactions.[9] HATU, the HOAt-based analogue of HBTU, is widely regarded as one of the most effective reagents for coupling sterically hindered amino acids and minimizing racemization.[4][9][11] COMU®, an Oxyma-based uronium salt, matches the efficiency of HATU while offering a superior safety profile, as it is not derived from potentially explosive triazoles.[4][10]

-

Weaknesses: If used in excess or if carboxyl activation is slow, these reagents can react with the free N-terminal amine of the peptide chain, causing a terminal capping side reaction known as guanidinylation.[5] This is a critical consideration in fragment coupling or cyclization.

Recommendation for Boc-D-orn(Boc)-OH: HATU is the premier choice for difficult couplings involving Boc-D-orn(Boc)-OH, especially when coupling it to another hindered residue. COMU is an equally powerful and safer alternative.

Data Summary: Comparative Table of Recommended Reagents

| Reagent (Acronym) | Class | Key Strengths | Potential Weaknesses | Racemization Risk | Byproduct Considerations |

| DIC / HOBt (or Oxyma) | Carbodiimide | Cost-effective, reliable for standard couplings.[1] | Slower than onium salts, potential for N-acylurea formation.[6] | Low (with additive) | Diisopropylurea is soluble and easily washed away.[9] |

| PyBOP® | Phosphonium | High efficiency, low racemization, safer than BOP.[4][9] | More expensive than carbodiimides. | Very Low | Byproducts are soluble and non-toxic.[4] |

| HBTU | Aminium | Fast, efficient, and widely used.[9] | Potential for guanidinylation side reaction. | Very Low | Contains potentially explosive HOBt moiety.[4] |

| HATU | Aminium | Extremely high reactivity, excellent for hindered couplings.[4][9][11] | Potential for guanidinylation, more expensive. | Extremely Low | Contains potentially explosive HOAt moiety.[4] |

| COMU® | Uronium | Efficiency comparable to HATU, superior safety profile.[4][10] | Potential for guanidinylation, premium cost. | Extremely Low | Non-explosive, improved solubility.[4] |

Visualizing the Mechanisms and Workflows

General Peptide Coupling Workflow

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Mechanism: Carbodiimide (DIC) with HOBt Additive

Caption: Activation via DIC/HOBt, highlighting the role of HOBt.

Mechanism: Aminium Salt (HATU) Activation

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. people.uniurb.it [people.uniurb.it]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Boc-D-orn(boc)-OH applications in drug discovery and development

Subject: Strategic Utilization of

Executive Summary & Core Utility

Boc-D-Orn(Boc)-OH (CAS: 163259-33-0) is a specialized non-proteinogenic amino acid building block used to introduce D-ornithine residues into bioactive peptides. Its unique "Bis-Boc" protection scheme renders it chemically distinct from standard orthogonal reagents (e.g., Fmoc-Orn(Boc)-OH), dictating specific utility in N-terminal capping , solution-phase fragment synthesis , and total deprotection strategies .

In modern drug discovery, this reagent is the "Chiral Switch" of choice for three critical objectives:

-

Proteolytic Resistance: Replacing L-Arginine or L-Lysine to block trypsin-mediated degradation.

-

Conformational Engineering: Inducing

-turns in cyclic peptides to lock bioactive conformations. -

Antimicrobial Peptide (AMP) Optimization: Enhancing bacterial membrane disruption while reducing host toxicity.

Critical Application: Antimicrobial Peptide (AMP) Engineering

The "Ornithine Effect" in Stability

Native AMPs often fail as drugs due to rapid degradation by serum proteases (specifically trypsin, which cleaves C-terminal to Lys/Arg). Substituting L-cationic residues with D-Ornithine creates a steric mismatch for the protease active site while retaining the cationic charge necessary for disrupting bacterial membranes.

Comparative Stability Data

| Residue Type | Charge at pH 7.4 | Trypsin Susceptibility | Serum Half-Life ( | Membrane Lytic Activity |

| L-Lysine | +1 | High (Cleavage Site) | < 15 min | High |

| L-Arginine | +1 | High (Cleavage Site) | < 20 min | High |

| L-Ornithine | +1 | Low (Non-coded) | ~ 60 min | Moderate |

| D-Ornithine | +1 | Negligible (Resistant) | > 24 hours | High (Stereo-insensitive) |

Protocol A: N-Terminal Introduction via Fmoc-SPPS

Rationale: While this is a Boc-protected reagent, it is frequently used in Fmoc solid-phase peptide synthesis (SPPS) as the final residue. Since the Boc group is stable to piperidine (Fmoc deprotection reagent), it remains intact during the final coupling. The subsequent global cleavage with TFA removes the resin linker, the side-chain protecting groups, and the N-terminal Boc groups simultaneously, yielding the free peptide.

Workflow Diagram:

Figure 1: Strategic use of Bis-Boc reagents for N-terminal capping in Fmoc-SPPS workflows.

Step-by-Step Protocol:

-

Resin Preparation: Ensure the peptidyl-resin (on Rink Amide or Wang resin) has been Fmoc-deprotected (20% Piperidine/DMF) and washed (3x DMF, 3x DCM).

-

Activation:

-

Dissolve Boc-D-Orn(Boc)-OH (3.0 eq) in DMF.

-

Add HBTU (2.9 eq) or HATU (for difficult couplings).

-

Add DIPEA (6.0 eq) to activate.

-

-

Coupling:

-

Transfer activated solution to the resin.

-

Shake at Room Temperature (RT) for 60–90 minutes.

-

QC Check: Perform Kaiser test.[1] If not blue, coupling is complete.

-

-

Global Deprotection & Cleavage:

-

Wash resin with DCM to remove DMF traces.

-

Prepare Cleavage Cocktail: TFA (95%) , Triisopropylsilane (TIS, 2.5%) , Water (2.5%) .[2][3]

-

Note: If the peptide contains Met/Cys, add EDT (2.5%) or Thioanisole to prevents oxidation.[2]

-

Incubate resin in cocktail for 2–3 hours. The high acid concentration removes the N-terminal Boc, the side-chain Boc, and cleaves the peptide from the resin in one step.

-

-

Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Application: Solution-Phase Synthesis of Urea Scaffolds

In peptidomimetic drug design, urea linkages (

Protocol B: Solution Phase Deprotection

Context: You have synthesized a Boc-D-Orn(Boc)-OMe intermediate and need to expose both amines for functionalization.

-

Dissolution: Dissolve 1 mmol of the protected intermediate in minimal Dichloromethane (DCM) (approx. 5 mL).

-

Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) (5 mL) containing 1% Water (scavenger).

-

Caution: Extensive gas evolution (isobutylene) will occur. Ensure venting.

-

-

Monitoring: Stir at RT for 30 minutes. Monitor by TLC (disappearance of starting material).

-

Work-up (Critical Step):

-

Do not use aqueous extraction (the product is highly water-soluble).

-

Evaporate TFA/DCM under reduced pressure (Rotovap).

-

Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove residual TFA.

-

Salt Exchange: The product is a TFA salt.[4] For urea formation, convert to free base by dissolving in DMF and adding excess DIPEA immediately prior to the next reaction.

-

Technical Specifications & Handling

Solubility Profile

-

DMF/DMSO: Highly soluble (> 100 mg/mL). Ideal for coupling reactions.

-

DCM: Moderately soluble.

-

Water: Insoluble (Protected form). Soluble (Deprotected form).

Storage & Stability[5]

-

Temperature: Store at +2°C to +8°C.

-

Hygroscopicity: Moderately hygroscopic. Allow bottle to reach room temperature before opening to prevent condensation, which hydrolyzes the Boc ester over time.

-

Shelf Life: 2+ years if stored desiccated.

Decision Matrix: When to use D-Ornithine?

Use the following logic flow to determine if Boc-D-Orn(Boc)-OH is the correct reagent for your campaign.

Figure 2: Selection logic for ornithine derivatives in medicinal chemistry.

References

-

BenchChem. (2025).[1][5] Application Notes and Protocols for Branched Peptide Synthesis Using Boc-Orn(Alloc)-OH. Retrieved from

-

Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques: Strategies in Peptide Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2016). Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PMC5125997. Retrieved from

-

Sigma-Aldrich. (2023). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from

-

Creative Proteomics. (2022). L-Ornithine: Properties, Functions, Metabolism and Detection. Retrieved from

Sources

Application Note & Protocol: On-Resin Cyclization Strategies Utilizing Boc-D-Orn(Boc)-OH

Abstract

Cyclic peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and bioavailability compared to their linear counterparts.[1] On-resin cyclization is a powerful strategy that simplifies synthesis and purification by leveraging the pseudo-dilution effect to favor intramolecular ring closure over intermolecular oligomerization.[2][3] This guide provides a detailed technical overview and robust protocols for the head-to-tail on-resin cyclization of peptides. While the title specifies Boc-D-orn(Boc)-OH, this document focuses on the modern, widely adopted Fmoc/tBu orthogonal strategy, where a residue like Fmoc-D-Orn(Boc)-OH is incorporated. The D-Ornithine's side-chain Boc group remains stable during the entire synthesis and on-resin cyclization process, serving as a crucial protected element within the final cyclic structure. This approach highlights the versatility of orthogonal protecting groups in the synthesis of complex macrocyclic peptides.[][5]

Introduction: The Rationale for On-Resin Peptide Cyclization

Linear peptides, despite their high specificity, are often limited as therapeutic agents by their susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced receptor binding affinity.[6] Cyclization dramatically mitigates these issues by introducing conformational constraints, which can lock the peptide into its bioactive shape and shield it from enzymatic cleavage.[7]

Performing this cyclization while the peptide is still covalently anchored to the solid-phase support offers several key advantages:

-

Pseudo-Dilution Effect: The resin matrix isolates individual peptide chains, sterically hindering intermolecular reactions (e.g., dimerization, polymerization) and promoting the desired intramolecular cyclization.[2][8] This principle circumvents the need for high-dilution conditions typically required for solution-phase cyclizations.[3]

-

Simplified Workflow: The process avoids a separate cleavage, purification of the linear precursor, and subsequent solution-phase cyclization, streamlining the overall synthesis.[1]

-

Compatibility with Automation: On-resin methodologies are readily adaptable to automated peptide synthesizers, enhancing throughput and reproducibility.[9]

The incorporation of non-proteinogenic amino acids, such as D-Ornithine (D-Orn), is a common strategy to induce specific turns or conformations that facilitate cyclization and enhance biological activity.[6][7] In the context of a standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, a building block like Fmoc-D-Orn(Boc)-OH is used. The acid-labile tert-butyloxycarbonyl (Boc) group on the ornithine side chain is orthogonal to the base-labile Fmoc group on the α-amine, ensuring it remains intact until the final acid-mediated cleavage step.[10][11]

Core Principle: Head-to-Tail On-Resin Cyclization

The most common strategy for backbone cyclization is the "head-to-tail" approach, where the N-terminal amine forms an amide bond with the C-terminal carboxylic acid.[7][12] To achieve this on-resin, the peptide must be anchored to the solid support via a side chain, leaving the C-terminal carboxyl group free for activation and subsequent reaction.

This is typically accomplished by anchoring an amino acid like Aspartic Acid (Asp) or Glutamic Acid (Glu) to the resin through its side-chain carboxyl group.[1][13] The overall workflow, grounded in Fmoc/tBu orthogonal chemistry, proceeds as follows:

-

Anchoring & Linear Elongation: The first amino acid (e.g., Fmoc-Asp-OAll) is attached to the resin. The linear peptide is then assembled using standard Fmoc-SPPS protocols.

-

Orthogonal Deprotection: The protecting group on the C-terminal carboxyl (e.g., Allyl) is selectively removed.

-

N-Terminal Deprotection: The Fmoc group on the final N-terminal amino acid is removed using piperidine.

-

On-Resin Cyclization: The now-free C-terminal carboxyl group is activated in situ, and the free N-terminal amine attacks it, forming the cyclic peptide while it remains tethered to the resin.

-

Final Cleavage & Global Deprotection: The peptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups (e.g., tBu, Boc) are removed simultaneously using a strong acid cocktail.

Diagram 1: Workflow for On-Resin Head-to-Tail Cyclization.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for synthesizing a model cyclic peptide using the on-resin head-to-tail strategy.

Protocol 1: Linear Peptide Assembly (Fmoc-SPPS)

This protocol assumes a 0.1 mmol synthesis scale on a side-chain anchoring resin (e.g., Wang resin pre-loaded with Fmoc-Asp(resin)-OAll or similar).

-

Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF (v/v) to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat with a second 20% piperidine/DMF treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate for 45-60 minutes at room temperature.

-

Drain the reaction vessel.

-

-

Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-D-Orn(Boc)-OH at the desired position.

| Reagent/Parameter | Amount (for 0.1 mmol scale) | Purpose |

| Fmoc-Amino Acid | 0.4 mmol (4 eq.) | Building block for peptide chain |

| HATU | 0.39 mmol (3.9 eq.) | Coupling activator |

| DIPEA | 0.8 mmol (8 eq.) | Activation base |

| 20% Piperidine in DMF | 5 mL per treatment | Fmoc deprotection |

| DMF | As needed | Primary solvent for washing and reactions |

Table 1: Reagents for Linear Peptide Assembly.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol begins after the full linear peptide has been assembled and the C-terminal protecting group (e.g., Allyl) has been selectively removed according to established literature procedures.

-

Final N-Terminal Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 1, Step 2, to expose the N-terminal amine.

-

Prepare Cyclization Reagents:

-

In a separate vial, dissolve HATU (5 eq.) and DIPEA (10 eq.) in N-Methyl-2-pyrrolidone (NMP) or DMF. Use a larger volume of solvent than in a standard linear coupling step to ensure proper mixing (e.g., 10-15 mL for 0.1 mmol scale).

-

-

On-Resin Cyclization Reaction:

-

Add the cyclization reagent solution to the resin-bound linear peptide.

-

Agitate the reaction vessel at room temperature. The reaction time can vary significantly (4 to 24 hours) depending on the peptide sequence.

-

Crucial Note: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent side reactions.

-

-

Reaction Monitoring:

-

Take a small aliquot of resin beads every 2-4 hours.

-

Wash the beads thoroughly, perform a test cleavage on the aliquot using a TFA cocktail, and analyze the crude product by LC-MS to monitor the conversion of the linear precursor to the cyclic product.

-

A negative Chloranil or Kaiser test on the resin indicates the consumption of the free N-terminal amine and suggests the completion of cyclization.

-

-

Final Wash: Once the reaction is complete, drain the cyclization solution and wash the resin extensively with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.

| Reagent | Molar Equivalence | Rationale |

| HATU | 3 - 5 eq. | Highly efficient coupling reagent for amide bond formation with low racemization risk.[12] |

| DIPEA | 6 - 10 eq. | Non-nucleophilic base for activating the carboxyl group and maintaining basicity. |

| Solvent | NMP or DMF | Polar aprotic solvents that promote good peptide solvation and reaction kinetics. |

Table 2: Recommended Reagents for On-Resin Cyclization.

Diagram 2: Chemical scheme for on-resin cyclization.

Protocol 3: Final Cleavage and Deprotection

The final step liberates the cyclic peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on D-Ornithine.

-

Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K. The composition must include "scavengers" to trap the reactive carbocations generated from the protecting groups, preventing modification of sensitive residues like Trp, Met, or Cys.[14][15]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry, peptide-bound resin (approx. 10 mL per 100 mg of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

-

Drying and Storage: Dry the crude peptide pellet under vacuum. Store at -20°C or below.

| Reagent Cocktail | Composition (v/v/v/w/w) | Primary Use |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) | General purpose, good for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[16] |

| Reagent B | TFA / H₂O / Phenol / TIPS (88 / 5 / 5 / 2) | "Odorless" option, effective for Trityl-based protecting groups.[16] |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I | Specifically formulated to prevent methionine oxidation.[16][17] |

Table 3: Common TFA Cleavage Cocktails.

Analysis and Characterization

The crude cyclic peptide must be purified and its identity confirmed.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides. A C18 or C8 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[18][19]

-

Characterization: High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm the molecular weight of the final product.[18][20] The observed mass should match the calculated mass of the cyclized peptide. MS/MS fragmentation can further confirm the peptide sequence, although fragmentation patterns of cyclic peptides can be complex compared to linear ones.[21]

Troubleshooting and Key Considerations

-

Incomplete Cyclization: If cyclization is slow or incomplete, consider using a different solvent (e.g., NMP instead of DMF), increasing the reaction temperature (e.g., to 40-50°C), or using a different activating agent (e.g., PyBOP).[1] The sequence itself can hinder cyclization; inserting a turn-inducing residue like Gly or Pro near the cyclization site can be beneficial.[7]

-

Dimerization/Oligomerization: The primary cause is high resin loading. If dimers are observed, reduce the initial loading of the first amino acid on the resin to enhance the pseudo-dilution effect.[8]

-

Racemization: Racemization can occur at the C-terminal residue during activation. Using activating agents like HATU/HOAt is known to suppress this side reaction.[12] Performing the reaction at room temperature or below is also recommended.

Conclusion

On-resin head-to-tail cyclization is a robust and efficient method for the synthesis of macrocyclic peptides. By leveraging an orthogonal protection strategy, such as incorporating Fmoc-D-Orn(Boc)-OH into an Fmoc-SPPS workflow, complex cyclic structures can be synthesized with high purity and in a streamlined fashion. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful technique.

References

-

Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link][]

-

Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Peptide Synthesizers. Retrieved from [Link][1][9]

-

White, P. D. (2003). Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Synthesizers. Retrieved from [Link][9]

-

Góngora-Benítez, M., et al. (2004). On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. Journal of Peptide Science, 10(4), 218-28. Retrieved from [Link][13]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link][5]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

-

ResearchGate. (n.d.). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Retrieved from [Link][3]

-

YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Retrieved from [Link][20]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link][18]

-

Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link][21]

-

LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link][17]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link][19]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link][16]

Sources

- 1. biotage.com [biotage.com]

- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biotage.com [biotage.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

- 12. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 13. On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. lifetein.com [lifetein.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biovera.com.au [biovera.com.au]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. shimadzu.com [shimadzu.com]

Method for introducing ornithine into peptide sequences

Application Note: Strategic Incorporation of Ornithine in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Strategic Rationale

Ornithine (Orn), a non-proteinogenic amino acid, is a structural homolog of Lysine lacking a single methylene (

Why Introduce Ornithine?

-

Proteolytic Stability: Trypsin highly specifies the hydrolysis of peptide bonds at the C-terminus of Lysine and Arginine.[1] Substituting Lysine with Ornithine abolishes this recognition, rendering the peptide resistant to tryptic degradation while retaining the cationic charge essential for receptor interaction or membrane affinity.

-

Conformational Constraint: In cyclic peptides, the shorter side chain of Ornithine tightens the macrocyclic ring (e.g., in lactam bridges), often enhancing potency by locking the bioactive conformation more rigidly than a Lysine-based bridge.

-

Bioconjugation: The

-amine serves as a reactive handle for site-specific labeling or branching.

Critical Strategic Decisions: Protecting Group Selection

Before synthesis, you must select the appropriate Fmoc-Orn derivative based on your downstream application.

| Application | Recommended Derivative | Mechanism of Removal | Orthogonality |

| Standard Linear Peptide | Fmoc-Orn(Boc)-OH | Acidolysis (95% TFA) | Removed simultaneously with resin cleavage. |

| Side-Chain Branching / Cyclization | Fmoc-Orn(Mtt)-OH | Mild Acid (1% TFA/DCM) | Highly Orthogonal. Allows selective deprotection while peptide remains on resin. |

| Alloc Strategy (Alternative) | Fmoc-Orn(Alloc)-OH | Pd(PPh | Orthogonal to both Base (Fmoc) and Acid (Boc/tBu). Requires inert gas workflow. |

Visualizing the Workflow

The following diagram outlines the decision logic and processing steps for Ornithine incorporation.

Figure 1: Decision matrix for selecting Ornithine protecting groups based on peptide topology.

Protocol A: Standard Linear Incorporation

Objective: Replace Lysine with Ornithine to enhance stability.

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

-

Amino Acid: Fmoc-Orn(Boc)-OH.[2]

-

Activator: DIC/Oxyma Pure (Preferred) or HBTU/DIEA.

Step-by-Step Procedure:

-

Swelling: Swell resin in DMF for 20 minutes.

-

Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-Orn(Boc)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

-

Add DIC (4.0 eq) and mix for 2 minutes to pre-activate.

-

-

Coupling: Add the mixture to the resin. Agitate for 45–60 minutes at room temperature.

-

Note: Ornithine couples with similar kinetics to Lysine; extended coupling times are rarely necessary unless hindered by adjacent bulky residues.

-

-

Validation: Perform a Kaiser Test.

-

Colorless/White beads: Complete coupling.

-

Blue beads: Incomplete. Re-couple using HATU/DIEA.

-

Protocol B: On-Resin Cyclization (Lactam Bridge)

Objective: Create a side-chain to side-chain lactam bridge between Ornithine and Aspartic Acid. Reagents: Fmoc-Orn(Mtt)-OH and Fmoc-Asp(O-2-PhiPr)-OH (or Fmoc-Asp(ODmab)-OH).

Mechanism: The Mtt (4-methyltrityl) group is hyper-acid sensitive. It can be removed with 1% TFA, leaving the standard Boc/tBu side chain protection and the Rink Amide linker intact.

Phase 1: Selective Mtt Removal

Crucial Step: This must be performed before final cleavage.

-

Wash: Wash the resin with DCM (3x) to remove all traces of DMF (DMF buffers the acid, reducing efficiency).

-

Deprotection Cocktail: Prepare 1% TFA / 5% TIS / 94% DCM .

-

Why TIS? Triisopropylsilane acts as a scavenger. Without it, the cleaved Trityl cation will re-attach to the resin or peptide.

-

-

The "Yellow" Indicator (Self-Validation):

-

Add 5 mL of the cocktail to the resin.

-

Observation: The solution will instantly turn bright yellow/orange . This is the stable trityl cation.

-

Shake for 2 minutes. Drain.

-

-

Repetition: Repeat the 1% TFA wash (approx. 5–10 times) until the solution remains clear (no yellow color).

-

Warning: Do not exceed 30 minutes total exposure time to prevent premature cleavage from the resin (especially if using Trityl linkers).

-

-

Neutralization: Wash resin with 5% DIEA in DCM (3x) to neutralize the amine. Wash with DMF (5x).

Phase 2: Cyclization

-

Solvent: Use anhydrous DMF.

-

Reagents: PyBOP (3.0 eq), HOBt (3.0 eq), and DIEA (6.0 eq).

-

Expert Tip: PyBOP is preferred over HATU for cyclization to avoid guanidinium capping of the free amine.

-

-

Reaction: Add reagents to the resin. Shake for 2–4 hours.

-

Validation: Perform a Kaiser Test.

-

Result: Beads must be negative (colorless) , indicating the free Ornithine amine has reacted with the Aspartic Acid side chain.

-

-

Final Cleavage: Proceed with standard 95% TFA cleavage to remove the remaining protecting groups and release the cyclic peptide.

Troubleshooting & Scientific Integrity

Risk: The "Ornithine Effect" (Delta-Lactam Formation)

In mass spectrometry and solution phase chemistry, Ornithine can undergo intramolecular cyclization where the

-

In SPPS: This risk is low during chain elongation because the

-amine is Fmoc-protected. -

The Danger Zone: This occurs primarily if you activate the Carboxyl of Ornithine without protecting the

-amine. -

Prevention: Always ensure the

-amine is protected (Boc/Mtt) during activation. Never use Fmoc-Orn(Free)-OH.

Data Comparison: Lysine vs. Ornithine

| Feature | Lysine (Lys, K) | Ornithine (Orn, O) | Impact on Peptide |

| Side Chain Length | 4 Carbons | 3 Carbons | Orn is more rigid/compact. |

| Trypsin Action | Cleaves C-term | No Cleavage | Orn drastically improves |

| pKa ( | ~10.5 | ~10.5 | Charge remains +1 at physiological pH. |

References

-